ethyl 4-amino-2-[({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-[({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]pyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino groups and a triazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-[({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazine with ethyl 2-amino-4-chloropyrimidine-5-carboxylate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-[({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of amino derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Ethyl 4-amino-2-[({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]pyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-[({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of amino and triazine groups allows for hydrogen bonding and hydrophobic interactions with target proteins, affecting their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: Shares the pyrimidine core but lacks the triazine moiety.
4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazine: Contains the triazine structure but lacks the pyrimidine ring.
Uniqueness
Ethyl 4-amino-2-[({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]pyrimidine-5-carboxylate is unique due to its combined pyrimidine and triazine structures, providing a versatile scaffold for various chemical modifications and applications. Its ability to undergo multiple types of reactions and interact with biological targets makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C18H20N8O2S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
ethyl 4-amino-2-[[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methylsulfanyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H20N8O2S/c1-3-28-15(27)12-8-21-18(25-14(12)19)29-9-13-23-16(20)26-17(24-13)22-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H2,19,21,25)(H3,20,22,23,24,26) |
InChI Key |
CESOFQSQWIOBJN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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